benzyl N-(2-carbamoylethyl)carbamate
Overview
Description
Benzyl N-(2-carbamoylethyl)carbamate is a chemical compound with the molecular formula C11H14N2O3. It is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug delivery systems, and polymer science. The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2-carbamoylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-carbamoylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-aminoethyl carbamate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5CH2OCOCl+H2NCH2CH2NHCO2H→C6H5CH2OCONHCH2CH2NHCO2H+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form benzyl N-(2-aminoethyl)carbamate, especially under catalytic hydrogenation conditions.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd-C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl N-(2-aminoethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(2-carbamoylethyl)carbamate is widely used in scientific research due to its versatile properties. Some of its key applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Drug Delivery Systems: The compound is employed in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Polymer Science: It is used in the synthesis of polymers with specific functional properties, such as biocompatibility and biodegradability.
Biological Studies: The compound is used in various biological assays to study enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of benzyl N-(2-carbamoylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby influencing its biological activity.
Comparison with Similar Compounds
Benzyl N-(2-carbamoylethyl)carbamate can be compared with other carbamate derivatives, such as:
Benzyl N-(2-aminoethyl)carbamate: This compound lacks the carbamoyl group, making it less versatile in forming stable conjugates.
Ethyl N-(2-carbamoylethyl)carbamate: The ethyl group in place of the benzyl group results in different hydrophobic interactions and binding affinities.
Methyl N-(2-carbamoylethyl)carbamate: Similar to the ethyl derivative, the methyl group affects the compound’s overall properties and applications.
The uniqueness of this compound lies in its combination of the benzyl and carbamoylethyl groups, which confer specific chemical and biological properties that are advantageous in various research applications.
Properties
IUPAC Name |
benzyl N-(3-amino-3-oxopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVDOBZAAAJMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314997 | |
Record name | benzyl N-(2-carbamoylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-64-6 | |
Record name | Phenylmethyl N-(3-amino-3-oxopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 290815 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 886-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl N-(2-carbamoylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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